molecular formula C10H12ClNO2 B12434099 4-(1-aminocyclopropyl)benzoic acid;hydrochloride

4-(1-aminocyclopropyl)benzoic acid;hydrochloride

Cat. No.: B12434099
M. Wt: 213.66 g/mol
InChI Key: CASUFMKTHYLTHT-UHFFFAOYSA-N
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Description

4-(1-aminocyclopropyl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an aminocyclopropyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminocyclopropyl)benzoic acid;hydrochloride typically involves the following steps:

    Benzoic Acid Derivatization: The attachment of the aminocyclopropyl group to the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(1-aminocyclopropyl)benzoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-aminocyclopropyl)benzoic acid;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-aminocyclopropyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-aminocyclopropyl)benzoic acid methyl ester;hydrochloride
  • 4-(1-aminocyclopropyl)benzoic acid ethyl ester;hydrochloride

Uniqueness

4-(1-aminocyclopropyl)benzoic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the aminocyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-(1-aminocyclopropyl)benzoic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13;/h1-4H,5-6,11H2,(H,12,13);1H

InChI Key

CASUFMKTHYLTHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)N.Cl

Origin of Product

United States

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